tert-butyl 4-(5-hydroxy-1H-pyrazol-3-yl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(5-hydroxy-1H-pyrazol-3-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H21N3O3 It is a derivative of piperidine and pyrazole, featuring a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(5-hydroxy-1H-pyrazol-3-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material. The hydroxyl group is then functionalized to introduce the pyrazole ring. This process often involves the use of reagents such as pyrazole derivatives and coupling agents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(5-hydroxy-1H-pyrazol-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the pyrazole ring or the piperidine moiety.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield pyrazole ketones, while substitution reactions can introduce various functional groups to the pyrazole ring .
Scientific Research Applications
Tert-butyl 4-(5-hydroxy-1H-pyrazol-3-yl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the synthesis of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-hydroxy-1H-pyrazol-3-yl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group and the pyrazole ring play crucial roles in binding to these targets, influencing biological pathways and exerting specific effects. Detailed studies on its mechanism of action are still ongoing, with research focusing on its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-hydroxy-1H-pyrazol-1-yl)piperidine-1-carboxylate
- Tert-butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(5-hydroxy-1H-pyrazol-3-yl)piperidine-1-carboxylate is unique due to the specific positioning of the hydroxyl group on the pyrazole ring, which influences its reactivity and binding properties. This structural feature distinguishes it from similar compounds and contributes to its specific applications in research and industry .
Properties
IUPAC Name |
tert-butyl 4-(5-oxo-1,2-dihydropyrazol-3-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3/c1-13(2,3)19-12(18)16-6-4-9(5-7-16)10-8-11(17)15-14-10/h8-9H,4-7H2,1-3H3,(H2,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIWLPPICBFKJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=O)NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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